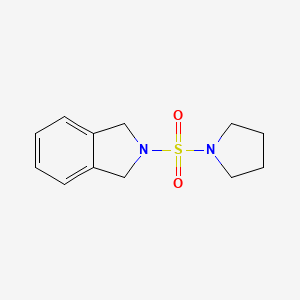
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole” is a compound that falls under the category of pyrrole and pyrrolidine analogs . Pyrrole and pyrrolidine analogs have been a versatile field of study for a long time due to their diverse biological and medicinal importance . They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Synthesis Analysis
The synthesis of pyrrolidine-functionalized nucleoside analogs, which could be similar to the compound , has been achieved via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The molecular structure of pyrrole and pyrrolidine analogs, including “2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole”, is characterized by a five-membered nitrogen-containing ring . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .Chemical Reactions Analysis
The chemical reactions involving pyrrole and pyrrolidine analogs are diverse. For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .Scientific Research Applications
Anticancer Activity
Pyrrolidine analogs have shown significant potential in anticancer research. Some dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties. They can be used in the development of anti-inflammatory drugs .
Antiviral Activity
Pyrrolidine analogs have been known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Antituberculosis Activity
These compounds have shown potential in the treatment of tuberculosis. They can be used in the development of anti-tubercular agents .
Antioxidant Activity
Pyrrolidine analogs have been found to possess antioxidant properties. However, the three new heronamides showed no antioxidant activity (DPPH radical scavenging assay) .
Antibacterial Activity
In a recent study, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Antifungal Activity
Pyrrolidine analogs have also been found to have antifungal properties .
Neuropharmacological Activities
Pyrrolidine alkaloids have shown potential in neuropharmacological research. For example, nicotine and cocaine, which are pyrrolidine alkaloids, have been confirmed to cause neurotoxicity in experimental animals .
Mechanism of Action
Target of Action
The primary target of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution-phase of cell apoptosis, or programmed cell death . It plays a significant role in the regulation of cell death, a process that is essential for the removal of damaged cells and maintaining cellular homeostasis .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of the target enzyme, or they can bind to the target and modify its function .
Biochemical Pathways
Given its target, it is likely involved in theapoptotic pathway . By targeting Caspase-3, it could potentially influence the process of programmed cell death .
Result of Action
Given its target, it may influence the process of apoptosis, leading to the removal of damaged or unnecessary cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQMVDFIHULHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6429967.png)
![1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B6429984.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6429992.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429993.png)
![2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide](/img/structure/B6430001.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B6430004.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide](/img/structure/B6430011.png)
![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)
![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6430074.png)